molecular formula C21H25N3O4S2 B2772579 4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 533868-68-7

4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2772579
CAS No.: 533868-68-7
M. Wt: 447.57
InChI Key: YEHQFLGCEQYVHR-DQRAZIAOSA-N
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Description

4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The starting materials may include 4-ethoxy-3-methylbenzothiazole and 4-(diethylsulfamoyl)benzoyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is studied for its potential as a ligand in coordination chemistry and as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, derivatives of benzothiazole compounds are explored for their therapeutic potential in treating diseases such as cancer, Alzheimer’s, and bacterial infections.

Industry

In the industrial sector, this compound may be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(diethylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
  • 4-(diethylsulfamoyl)-N-(4-ethoxy-3-chloro-1,3-benzothiazol-2-ylidene)benzamide

Uniqueness

4-(diethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and methyl groups on the benzothiazole ring, along with the diethylsulfamoyl group, may enhance its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c1-5-24(6-2)30(26,27)16-13-11-15(12-14-16)20(25)22-21-23(4)19-17(28-7-3)9-8-10-18(19)29-21/h8-14H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHQFLGCEQYVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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